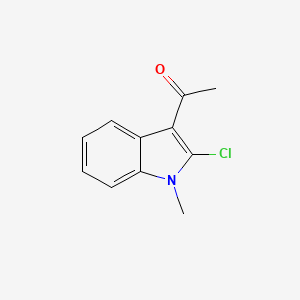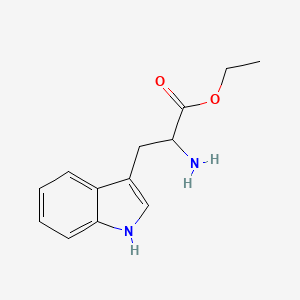
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.283 . It belongs to the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Esters, Aromatic Cyclic Structures, Primary Amines, Aliphatic Primary Amines, and Amino Acids .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-(1H-indol-3-yl)propanoate can be represented by the SMILES notation: CCOC(=O)C(N)CC1=CNC2=C1C=CC=C2 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate has a molecular weight of 232.283 and a molecular formula of C13H16N2O2 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Polymorphism Studies
A study by Vogt et al. (2013) explored the polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound similar to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. They utilized spectroscopic and diffractometric techniques, revealing challenges in analytical and physical characterization due to the similarity in spectra and diffraction patterns of different forms.
Crystal Structure Analysis
In the study by Shang et al. (2011), the crystal structure of a compound similar to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate was analyzed. They focused on the synthesis and single-crystal X-ray diffraction analysis, revealing insights into the molecule's structure and intermolecular interactions.
Synthesis and Transformations
Research by Cucek & Verček (2008) investigated the preparation of ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates. This study highlights the chemical transformations and potential pharmaceutical applications of compounds structurally related to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate.
Novel Compound Synthesis
Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds, which included a process involving ethyl 4-(1H-indol-3-yl)butanoate, a compound structurally similar to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. This study, detailed in (Nazir et al., 2018), demonstrates the potential of such compounds in medicinal chemistry, particularly as urease inhibitors.
Antimicrobial and Antifungal Studies
A study by Radhakrishnan, Balakrishnan, & Selvaraj (2020) explored the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid. They found significant antimicrobial and antifungal properties in these compounds, suggesting their potential use in developing new therapeutic agents.
Crystallographic Studies
The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate was analyzed by Jian Li, Zunjun Liang, & Tai (2009). Their findings contribute to a deeper understanding of the molecular geometry and potential applications in pharmaceuticals and food industries.
Synthesis of Dabigatran Etexilate
Cheng Huansheng (2013) investigated the synthesis of Dabigatran Etexilate, involving ethyl 3-(pyridin-2ylamino)propanoate, a compound related to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. Detailed in (Huansheng, 2013), this research highlights the compound's rolein the production of significant pharmaceuticals.
Anti-Gastric Cancer Activity
Liu et al. (2019) conducted a study on a new heterocyclic compound structurally related to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. They evaluated its anti-cancer activity against human gastric cancer cell lines. The results, as reported in (Liu et al., 2019), suggest potential therapeutic applications in cancer treatment.
Synthesis of N-Substituted Derivatives
Research by Maklakov, Smushkevich, & Magedov (2002) explored the production of indole compounds containing an amino group, similar to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. This work provides valuable insights into synthetic methodologies for derivatives of such compounds.
Corrosion Inhibition Studies
A study by Vikneshvaran & Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, structurally related to Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, for their effectiveness in preventing stainless steel corrosion in acidic environments. Their findings highlight the industrial applications of these compounds.
Propiedades
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYEOZXRSTEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | |
CAS RN |
7479-05-2 | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-f]isoquinoline](/img/structure/B3356087.png)
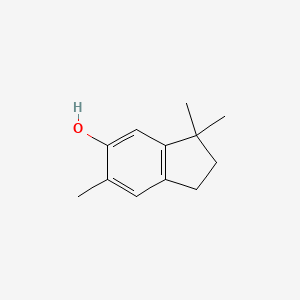
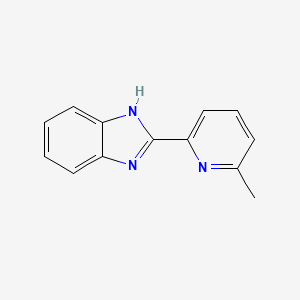

![5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3356118.png)
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B3356125.png)
![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]carbamate](/img/structure/B3356128.png)


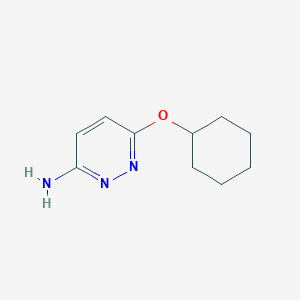
![1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B3356172.png)

